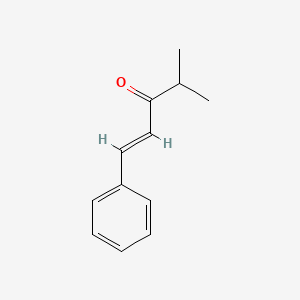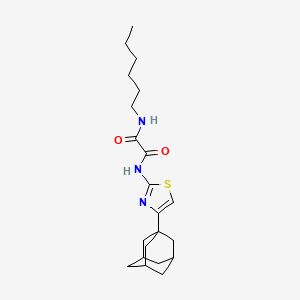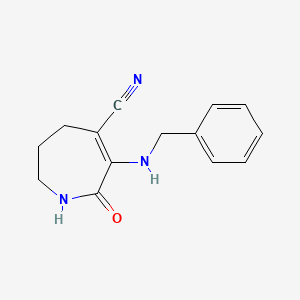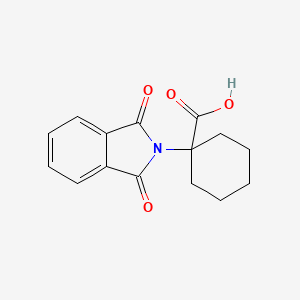
Mth-DL-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mth-DL-alanine: is a synthetic amino acid derivative with the chemical formula C5H8N2OS It contains a mixture of both D- and L- enantiomers of alanine, which are mirror images of each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mth-DL-alanine can be synthesized through several methods. One common approach involves the reaction of methionine with alanine under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous solution. The process involves the formation of a peptide bond between the methionine and alanine molecules.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. This often involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Mth-DL-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted alanine derivatives.
Aplicaciones Científicas De Investigación
Mth-DL-alanine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide bond formation and amino acid interactions.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic tool for certain diseases.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Mth-DL-alanine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes involved in amino acid metabolism, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Mth-DL-alanine can be compared with other similar compounds such as:
DL-alanine: A racemic mixture of D- and L-alanine, commonly used in biochemical studies.
Methionine: An essential amino acid with a sulfur-containing side chain, important for protein synthesis.
Sarcosine: A derivative of glycine, used in studies of amino acid metabolism.
Uniqueness: this compound is unique due to its combination of methionine and alanine properties, making it a valuable tool for studying the interactions and functions of these amino acids in various contexts.
Propiedades
Fórmula molecular |
C5H8N2OS |
|---|---|
Peso molecular |
144.20 g/mol |
Nombre IUPAC |
3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) |
Clave InChI |
CGZSEKCKSNARIX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=S)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997926.png)

![2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal](/img/structure/B11997936.png)
![2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol](/img/structure/B11997942.png)






![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)



